Inhibitory Potency vs. Clinical MAO-B Inhibitors
MAO-B-IN-18 exhibits an IC50 of 52 nM for recombinant human MAO-B (hMAO-B), placing its in vitro potency within the range of clinically approved MAO-B inhibitors [1]. Specifically, MAO-B-IN-18 demonstrates potency comparable to safinamide (IC50 = 98 nM for hMAO-B) and selegiline (IC50 = 51 nM for hMAO-B), while being approximately 10-fold less potent than rasagiline (IC50 = 4.43 nM for rat brain MAO-B) [2][3]. This potency profile indicates that MAO-B-IN-18 is a suitable research tool for probing MAO-B dependent mechanisms at physiologically relevant concentrations, offering a potency window distinct from the ultra-high potency of rasagiline, which may be advantageous for dose-response studies requiring a wider dynamic range.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 52 nM (hMAO-B) |
| Comparator Or Baseline | Safinamide: 98 nM (hMAO-B); Selegiline: 51 nM (hMAO-B); Rasagiline: 4.43 nM (rat MAO-B) |
| Quantified Difference | MAO-B-IN-18 is ~1.9× more potent than safinamide, equipotent to selegiline, and ~11.7× less potent than rasagiline |
| Conditions | In vitro recombinant human MAO-B enzyme assay |
Why This Matters
Understanding the relative potency of MAO-B-IN-18 against established clinical inhibitors enables researchers to select appropriate concentrations for comparative pharmacology studies and to contextualize findings within the broader MAO-B inhibitor literature.
- [1] Mariagrazia Rullo, et al. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Eur J Med Chem. 2023 Jul 5;255:115352. View Source
- [2] MedChemExpress (MCE). Safinamide (HY-12345) Technical Datasheet. View Source
- [3] Youdim MB, Gross A, Finberg JP. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. View Source
